Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, also known as (1S,2S)-2-amino-1-cyclopentanecarboxylic acid, is an amino acid derivative characterized by its cyclopentane ring structure. The compound's molecular formula is , and it has a molecular weight of approximately 129.16 g/mol. This compound is classified as an amino acid and is notable for its potential applications in pharmaceuticals and biochemistry.
The synthesis of cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]- can be achieved through several methods:
The synthesis typically requires controlled reaction conditions such as temperature and pressure, particularly during hydrogenation processes where temperatures range from 20°C to 100°C, and hydrogen gas is used at atmospheric pressure .
The structural representation of cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]- features a cyclopentane ring with a carboxylic acid group and an amino group attached to it. The stereochemistry is important, as it exists in specific enantiomeric forms (e.g., (1S,2S)-configuration).
Cyclopentanecarboxylic acid derivatives can participate in various chemical reactions, including:
The reactions typically require specific catalysts or reagents to facilitate transformations, such as using sulfuric acid for esterification or activating agents for amide formation.
The mechanism of action for cyclopentanecarboxylic acid derivatives often involves interactions with biological receptors. For instance, compounds related to this structure have been studied for their effects on central nervous system receptors, particularly those sensitive to neuroexcitatory neurotransmitters like glutamate .
Research indicates that these compounds can act as selective agonists for metabotropic glutamate receptors, suggesting their potential role in modulating neurotransmission and influencing various neurological processes.
Cyclopentanecarboxylic acid derivatives are utilized in various scientific fields:
Cyclopentanecarboxylic acid derivatives represent a structurally constrained class of alicyclic compounds whose integration into medicinal chemistry has evolved significantly since the mid-20th century. The parent compound, cyclopentanecarboxylic acid (C₆H₁₀O₂, CAS 3400-45-1), is a colorless oil synthesized via palladium-catalyzed hydrocarboxylation of cyclopentene or Favorskii rearrangement of 2-chlorocyclohexanone [3] [5]. Early derivatives like 1-aminocyclopentanecarboxylic acid (cyclopentane, CAS 52-52-8) emerged in the 1960s as metabolic probes, demonstrating selective effects on pancreatic acinar tissue protease activity—highlighting their potential for modulating enzymatic functions [7]. The discovery established cyclopentane’s capacity to mimic amino acid behavior while introducing conformational rigidity.
Structural innovations accelerated in the 1980s–2000s with stereochemically defined variants. Notably, cis-(1S,3R)-3-aminocyclopentanecarboxylic acid (CAS 71830-07-4) exhibited ≥98% purity and specific optical rotation ([α]D²⁵ = +8°), enabling precise study of neurotransmitter interactions [2]. Patent literature from this era reveals synthetic routes to 2,5-disubstituted cyclopentane carboxylic acids targeting respiratory diseases like COPD and asthma, leveraging ring strain to enhance binding affinity to pulmonary targets [8]. Concurrently, spirocyclic derivatives such as 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid were isolated from Ganoderma fungi (e.g., applanatumin A) and identified as antifibrotic agents [6]. These advances underscored the scaffold’s versatility in natural product-inspired drug design.
Recent methodologies focus on regioselective functionalization. Phosphine-catalyzed [4+1] cyclizations generate spirocyclopentane-benzofuranones with carboxyl groups exclusively at the 2'-position—avoiding isomer mixtures that plagued earlier [3+2] approaches [6]. This precision supports targeted libraries for fibrosis and neurodegenerative research.
Table 1: Key Cyclopentanecarboxylic Acid Derivatives in Drug Discovery
Compound | CAS/Identifier | Structural Features | Therapeutic Relevance |
---|---|---|---|
1-Aminocyclopentanecarboxylic acid | 52-52-8 | 1-Amino substitution, α-amino acid analog | Protease modulation, plant growth regulation [1] [7] |
(1S,3R)-3-Amino-cyclopentane carboxylic acid | 71830-07-4 | cis-Stereochemistry, high optical purity | Neurological disorder research [2] |
3-Oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid | Not specified | Spirojunction at C1', 2'-COOH | Antifibrotic natural product analogs [6] |
2,5-Disubstituted cyclopentane carboxylic acids | Patent WO2015150350A1 | Variable R-groups at C2/C5 | MMP inhibitors for COPD/asthma [8] |
The 1-[(2-amino-1-oxopropyl)amino] modification—equivalently termed 1-(L-alanylamino)—introduces a dipeptide-like extension to the cyclopentane core. This moiety combines hydrogen-bonding capacity (amide NH/C=O and primary amine) with stereochemical complexity, enabling high-affinity engagement with biomolecular targets. The L-alanyl side chain’s zwitterionic nature at physiological pH enhances solubility and facilitates interactions with polar enzyme pockets or receptor subsites inaccessible to simpler alkyl derivatives [4] [10].
Conformational studies reveal that the cyclopentane ring constrains the alanyl group’s orientation, reducing entropy penalties upon binding. In NMDA receptor antagonists like R/S-homoPBPG (bicyclopentane-based analogs), analogous constraints position distal acidic groups (phosphono/ carboxyl) 5.6–6.6 Å apart—matching glutamate’s pharmacophore spacing for competitive inhibition [10]. Similarly, 1-(L-alanylamino) units in cyclopentane derivatives may exploit this pre-organization to target:
Synthetic routes to such derivatives often begin with 1-aminocyclopentanecarboxylic acid. Acylation with N-protected alanine (e.g., Boc-L-Ala-OH) followed by deprotection yields the 1-[(2-amino-1-oxopropyl)amino] product. Alternatively, reductive amination of 1-oxocyclopentanecarboxylates with alanine esters generates stereoselective variants [4] [8].
Table 2: Structure-Activity Relationships (SAR) of 1-(L-Alanylamino) Cyclopentane Modifications
Structural Variable | Effect on Target Engagement | Example |
---|---|---|
C1 Stereochemistry | (R)-configuration enhances NMDA affinity; (S) favors mGluR binding | R-homoPBPG (Ki = 1.2 µM for NMDA) [10] |
Alanyl N-substitution | Methylation reduces H-bond donation, decreasing protease affinity | N-Me-alanyl derivatives (≥10-fold ↓ activity) [7] |
Distal acid group | Phosphono vs. carboxyl alters selectivity for ionotropic receptors | S-PBPG (mGluR4 agonist) vs. S-CBPG (mGluR1 antagonist) [10] |
Cyclopentane fusion | Spirobenzofuranone expansion boosts antifibrotic potency (e.g., IC50 ↓ 40%) | Applanatumin A analogs [6] |
Future directions include exploiting click chemistry for triazole-linked alanyl-cyclopentanes and incorporating fluorinated alanyl groups to modulate bioavailability. These innovations position 1-[(2-amino-1-oxopropyl)amino] cyclopentanecarboxylic acids as adaptable scaffolds for next-generation enzyme and receptor modulators [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3